
ent-Isopimara-8(14),15-diene-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Isopimara-8(14),15-diene-3beta-ol: is a pimarane-type diterpene. Diterpenes are a class of chemical compounds composed of four isoprene units, often found in resins and essential oils of plants. This compound is known for its unique structure and potential bioactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ent-Isopimara-8(14),15-diene-3beta-ol can be achieved through the isolation and purification from engineered Aspergillus nidulans. The extraction protocol involves accelerated solvent extraction (ASE) with 100% ethyl acetate at 90°C and 12.07 MPa. This method is more efficient and faster compared to ultrasonic-assisted extraction. The compound is then separated using high-performance liquid chromatography (HPLC) with isocratic elution of acetonitrile .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the production methods are still in the research and development phase, focusing on optimizing the extraction and purification processes from microbial sources.
Chemical Reactions Analysis
Types of Reactions: ent-Isopimara-8(14),15-diene-3beta-ol undergoes various chemical reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound.
Scientific Research Applications
ent-Isopimara-8(14),15-diene-3beta-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of diterpenes.
Biology: The compound is studied for its potential bioactivity, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are still under investigation.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical products.
Mechanism of Action
The mechanism by which ent-Isopimara-8(14),15-diene-3beta-ol exerts its effects is not fully understood. it is believed to interact with molecular targets involved in oxidative stress pathways, given its demonstrated antioxidant activity . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
- ent-Pimara-8,15-diene
- 3alpha,11beta-dihydroxy-ent-isopimara-8(14),15-dien-2-one
- 16beta-hydroxy-ent-atisan-3-one
Comparison: ent-Isopimara-8(14),15-diene-3beta-ol is unique due to its specific structure and bioactivity. While similar compounds like ent-Pimara-8,15-diene share structural similarities, the presence of the 3beta-ol group in this compound may confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,13,15-17,21H,1,7-12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQOOBSXQVRQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)
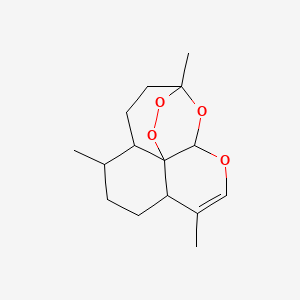
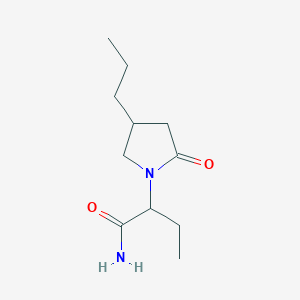
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)
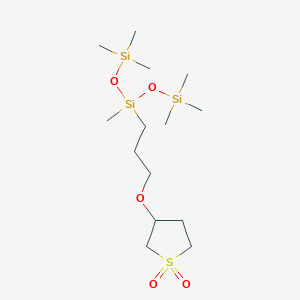
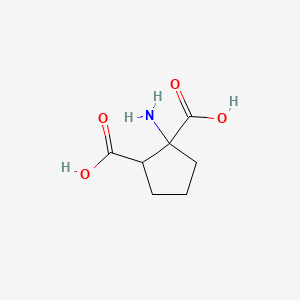
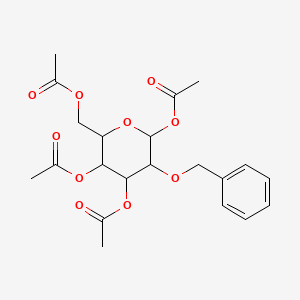
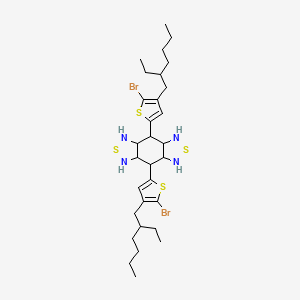
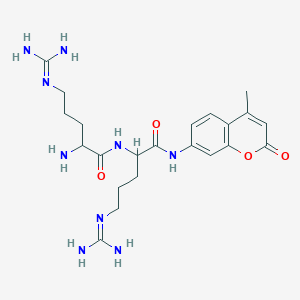
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
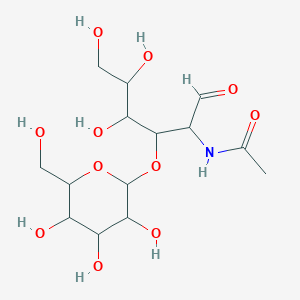
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)

